1,10-Bis(3-nitrophenoxy)decane
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Overview
Description
1,10-Bis(3-nitrophenoxy)decane is an organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.478 g/mol It is characterized by the presence of two nitrophenoxy groups attached to a decane backbone
Preparation Methods
The synthesis of 1,10-Bis(3-nitrophenoxy)decane typically involves the reaction of 3-nitrophenol with 1,10-dibromodecane in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
1,10-Bis(3-nitrophenoxy)decane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine hydrate or catalytic hydrogenation.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrazine hydrate, palladium on carbon (Pd/C), and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Bis(3-nitrophenoxy)decane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,10-Bis(3-nitrophenoxy)decane and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
1,10-Bis(3-nitrophenoxy)decane can be compared with other similar compounds, such as:
1,10-Bis(4-nitrophenoxy)decane: Similar structure but with nitro groups in the para position.
1,10-Bis(2-nitrophenoxy)decane: Nitro groups in the ortho position.
1,6-Bis(3-nitrophenoxy)hexane: Shorter alkane chain with similar nitrophenoxy groups.
Properties
CAS No. |
5226-71-1 |
---|---|
Molecular Formula |
C22H28N2O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-nitro-3-[10-(3-nitrophenoxy)decoxy]benzene |
InChI |
InChI=1S/C22H28N2O6/c25-23(26)19-11-9-13-21(17-19)29-15-7-5-3-1-2-4-6-8-16-30-22-14-10-12-20(18-22)24(27)28/h9-14,17-18H,1-8,15-16H2 |
InChI Key |
CHPGQYKZPYAEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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